N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
CAS No.: 91286-89-4
Cat. No.: VC16060661
Molecular Formula: C15H13F3N2O2
Molecular Weight: 310.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91286-89-4 |
|---|---|
| Molecular Formula | C15H13F3N2O2 |
| Molecular Weight | 310.27 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C15H13F3N2O2/c1-22-13-8-3-2-7-12(13)20-14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
| Standard InChI Key | WWLCNOYHGHXQEP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of two aromatic rings connected via a urea () bridge. The 2-methoxyphenyl group introduces steric and electronic effects due to the ortho-positioned methoxy substituent (), while the 3-trifluoromethylphenyl group contributes hydrophobicity and metabolic stability via the electron-withdrawing trifluoromethyl () group .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Phosgene-Free Methodologies
Recent advancements leverage urea directly as a carbonyl source. For example, the reaction of 2-methoxyaniline and 3-trifluoromethylaniline with urea in non-hydroxylic solvents (e.g., toluene) at elevated temperatures (130–250°C) facilitates a one-pot synthesis . Ammonia () is continuously removed to drive the equilibrium toward product formation:
This method achieves yields exceeding 70% while eliminating phosgene-related hazards .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (XLogP3) of 4.1 indicates high lipophilicity, favoring membrane permeability. Limited aqueous solubility is anticipated due to the trifluoromethyl group’s hydrophobic nature.
Hydrogen Bonding Capacity
With two hydrogen bond donors () and four acceptors (urea carbonyl and methoxy oxygen), the molecule exhibits moderate polarity, influencing its crystallization behavior and solubility profile .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
Biological and Industrial Relevance
Agrochemical Applications
Urea derivatives are prominent in herbicide development. The trifluoromethyl group enhances resistance to metabolic degradation, while the methoxy group may improve soil adsorption and foliar uptake .
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